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Professionals

This document provides a detailed protocol for conducting a conditioned place preference
(CPP) experiment using SR-16435, a mixed nociceptin/orphanin FQ (NOP) and p-opioid
receptor partial agonist.[1][2][3] The information is intended to guide researchers in assessing
the rewarding or aversive properties of this compound.

Introduction

SR-16435 is a novel compound with high binding affinity and partial agonist activity at both
NOP and p-opioid receptors.[3] The conditioned place preference paradigm is a standard
preclinical behavioral model used to evaluate the rewarding or aversive effects of drugs.[4][5][6]
This model is based on Pavlovian conditioning, where an animal learns to associate a specific
environment with the effects of a drug.[5][7] A preference for the drug-paired environment
suggests rewarding properties, while avoidance indicates aversive effects.[4][6] Studies have
shown that SR-16435 can induce conditioned place preference in mice, and this effect is likely
mediated by the p-opioid receptors.[1][3]

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of SR-
16435 in a conditioned place preference paradigm.
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Table 1: In Vitro Binding Affinities and Functional Activities of SR-16435

Receptor Binding Affinity (Ki, nM) Functional Activity
NOP 7.49 Partial Agonist
p-opioid 2.70 Partial Agonist
K-opioid 219.47 Not specified

Data sourced from Khroyan et al., 2007.

Table 2: Conditioned Place Preference (CPP) Induced by SR-16435 in Mice

Treatment Group

Dose (mgl/kg, s.c.)

Mean Time in Drug-
Paired
Compartment (s) +
SEM

Statistical
Significance vs.
Control

Vehicle Control

Data not explicitly

provided in abstract

SR-16435

10

Qualitatively
described as inducing
CPP

Evident

SR-16435

30

Qualitatively
described as inducing
CPP

Evident

SR-16435 + Naloxone

30+1

CPP reversed

Not specified

Based on findings from Khroyan et al., 2007.[3] Specific time values were not available in the

abstract.

Experimental Protocols

This section details the methodology for a conditioned place preference experiment with SR-
16435. The protocol is based on the study by Khroyan et al. (2007) and general CPP
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procedures.[3][4][8]
1. Animals:
e Species: Male C57BL/6 mice are commonly used.

e Housing: House animals in a temperature-controlled environment with a 12-hour light/dark
cycle. Provide ad libitum access to food and water. Acclimate the animals to the housing
facility for at least one week before the experiment.

2. Apparatus:
o A standard three-compartment CPP apparatus is typically used.[4]

» The two larger outer compartments should be distinct in terms of visual and tactile cues
(e.g., different wall colors/patterns and floor textures).[4][5]

» Asmaller, neutral center compartment connects the two outer compartments.

* Removable guillotine doors are used to control access between compartments.
3. Experimental Phases:

Phase 1: Habituation and Pre-Test (Baseline Preference)

» Day 1-2 (Habituation): Place each mouse in the center compartment and allow it to freely
explore all three compartments for 15-20 minutes. This helps to reduce novelty-induced
stress.[9]

o Day 3 (Pre-Test): Place each mouse in the center compartment and allow free access to all
compartments for a 15-minute session. Record the time spent in each of the two large outer
compartments to determine any initial preference. An unbiased design, where the drug is
randomly assigned to one compartment, is common.[8]

Phase 2: Conditioning

o This phase typically lasts for 4-8 days, with alternating injections of SR-16435 and vehicle.[8]
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» Conditioning Day (e.g., Days 4, 6, 8, 10):

o Administer SR-16435 (10 or 30 mg/kg, subcutaneous) to a mouse.

o Immediately confine the mouse to its assigned drug-paired compartment for 30 minutes.
e Vehicle Day (e.g., Days 5, 7, 9, 11):

o Administer the vehicle (e.g., saline) to the same mouse.

o Immediately confine the mouse to the opposite, vehicle-paired compartment for 30
minutes.

e The order of drug and vehicle administration should be counterbalanced across animals.

Phase 3: Post-Test (CPP Test)

Day 12: 24 hours after the last conditioning session, place each mouse (in a drug-free state)
in the center compartment with free access to all compartments for a 15-minute session.[3]

e Record the time spent in both the drug-paired and vehicle-paired compartments.

e Anincrease in time spent in the drug-paired compartment compared to the pre-test baseline
and/or the vehicle control group indicates a conditioned place preference.[4]

4. Data Analysis:

e Calculate the CPP score as the time spent in the drug-paired compartment during the post-
test minus the time spent in the same compartment during the pre-test.

 Alternatively, compare the time spent in the drug-paired compartment between the SR-16435
and vehicle-treated groups.

o Use appropriate statistical tests (e.g., t-test or ANOVA) to determine significance.

Visualizations
Signaling Pathway of SR-16435
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Caption: Signaling pathway of SR-16435 as a partial agonist at NOP and p-opioid receptors.

Experimental Workflow for SR-16435 Conditioned Place
Preference
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Caption: Experimental workflow for the SR-16435 conditioned place preference protocol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. medchemexpress.com [medchemexpress.com]

2. SR-16435 - Wikipedia [en.wikipedia.org]

3. SR 16435 [1-(1-(bicyclo[3.3.1]nonan-9-yl)piperidin-4-yl)indolin-2-one], a novel mixed
nociceptin/orphanin FQ/mu-opioid receptor partial agonist: analgesic and rewarding
properties in mice - PubMed [pubmed.ncbi.nim.nih.gov]

e 4. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI
Bookshelf [ncbi.nim.nih.gov]

e 5. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance
Use Disorder Research [frontiersin.org]

¢ 6. Conditioned Place Preference - PubMed [pubmed.ncbi.nlm.nih.gov]
e 7. Conditioned place preference - Wikipedia [en.wikipedia.org]

¢ 8. benchchem.com [benchchem.com]

¢ 9. mdpi.com [mdpi.com]

¢ To cite this document: BenchChem. [Application Notes and Protocols for SR-16435
Conditioned Place Preference]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11933324#sr-16435-conditioned-place-preference-
protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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